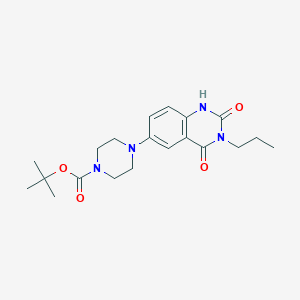

Tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate (CAS: 870849-89-1) is a heterocyclic compound featuring a piperazine core linked to a tetrahydroquinazolin-dione moiety via a tert-butyl carbamate group. This molecule is notable for its structural complexity, combining a bicyclic quinazolinone system with a substituted piperazine ring. Its synthesis and applications are primarily explored in medicinal chemistry, particularly as an intermediate for drug discovery targeting kinase inhibition or protein degradation pathways .

Properties

IUPAC Name |

tert-butyl 4-(2,4-dioxo-3-propyl-1H-quinazolin-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-5-8-24-17(25)15-13-14(6-7-16(15)21-18(24)26)22-9-11-23(12-10-22)19(27)28-20(2,3)4/h6-7,13H,5,8-12H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODNJIWTISAHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.

Addition of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Formation of the Carboxylate Moiety: The carboxylate group is typically introduced through esterification reactions using appropriate carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets, while the tert-butyl and carboxylate groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Functional Group Variations

The tert-butyl piperazine-1-carboxylate scaffold is a common pharmacophore in drug development. Key structural analogues include:

Key Observations :

- Substituent Impact on Stability: The target compound’s tetrahydroquinazolin-dione group confers rigidity and hydrogen-bonding capacity, enhancing crystallinity compared to fluoropyridinyl or morpholinothienopyrimidinyl derivatives .

Functional Analogues in Drug Discovery

Kinase-Targeting Derivatives

The ALK inhibitor intermediate (compound 3 from ) shares the tert-butyl piperazine-carboxylate motif but incorporates a chloropyrimidinyl group for ATP-binding pocket interaction. In contrast, the target compound’s tetrahydroquinazolin-dione moiety may target alternative enzymatic pockets, such as those in HSP90 or proteasome-associated pathways .

Hydrogen-Bonding and Crystallinity

The tetrahydroquinazolin-dione system in the target compound enables extensive hydrogen-bonding networks, as observed in crystal structures of similar quinazolinone derivatives. This property contrasts with less polar analogues like tert-butyl 4-(imidazo[2,1-b]thiazolyl)piperazine-1-carboxylate (CAS: 925437-87-2), which exhibits lower predicted density (1.32 g/cm³ vs. ~1.38 g/cm³ for the target) and reduced crystallinity .

Biological Activity

Tert-butyl 4-(2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 345.39 g/mol

- CAS Number : 152529-70-9

- SMILES Notation : C(C(=O)O)(C(C)C)N1CCN(CC1)C(=O)C2=C(C(=O)N(C(=O)C2)C(C)C)C(C)C

The biological activity of this compound appears to be linked to its ability to interact with various biological targets, particularly in neuropharmacology. Preliminary studies suggest that it may exert neuroprotective effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with neurodegenerative processes, such as acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease pathology.

- Reduction of Oxidative Stress : It may also reduce oxidative stress by modulating reactive oxygen species (ROS) levels in neuronal cells.

- Anti-inflammatory Effects : The compound could potentially reduce inflammation in the central nervous system by downregulating pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptide (Aβ). The findings indicate:

- Cell Viability : A significant increase in cell viability was observed when treated with the compound compared to controls exposed to Aβ alone.

- Cytokine Modulation : Treatment with the compound resulted in decreased levels of TNF-α and IL-6 in astrocytes activated by Aβ.

| Study Parameter | Control Group | Treated Group (Compound) |

|---|---|---|

| Cell Viability (%) | 43.78 ± 7.17 | 62.98 ± 4.92 |

| TNF-α Levels (pg/mL) | Increased | Decreased |

| IL-6 Levels (pg/mL) | No Change | No Change |

In Vivo Studies

Animal models have been employed to further assess the efficacy of the compound:

- Neuroprotective Effects : In a rat model of Alzheimer's disease induced by scopolamine, administration of the compound showed a reduction in cognitive decline as measured by performance in maze tests.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Model : In a controlled study involving transgenic mice expressing human amyloid precursor protein (APP), administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function.

- Ischemic Stroke Model : Another study indicated that the compound could mitigate neuronal damage following ischemic injury by enhancing blood flow and reducing infarct size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.